4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3S/c1-16(2)30-25(35)18-9-7-17(8-10-18)14-33-26(36)20-5-3-4-6-22(20)32-27(33)37-15-24(34)31-23-12-11-19(28)13-21(23)29/h3-13,16H,14-15H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDYKYWYNFVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 394.43 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cereblon E3 Ligase : Similar compounds have been noted to bind to cereblon, altering the specificity of the complex to induce the ubiquitination and degradation of transcription factors essential for cancer cell growth, such as Ikaros (IKZF1) and Aiolos (IKZF3) .
- Quinazoline Derivatives : The quinazoline moiety is known for its role in inhibiting various kinases involved in cancer progression. Studies have shown that quinazoline derivatives exhibit significant anti-cancer activity by targeting specific signaling pathways .
Anticancer Activity
Research indicates that compounds similar to this one demonstrate considerable anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study found that certain quinazoline derivatives effectively inhibited cell proliferation in multiple cancer cell lines .
Antibacterial Activity
In vitro studies have highlighted the antibacterial potential of quinazoline derivatives. A study evaluating various substituted quinazolines found significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess similar properties.
Case Studies
- Study on Quinazoline Derivatives : A comprehensive analysis was conducted on a series of substituted quinazolines, revealing their efficacy in inhibiting bacterial growth. The structure-activity relationship (SAR) indicated that modifications on the quinazoline ring could enhance antibacterial potency .
- Cereblon Binding Studies : In a study focused on cereblon ligands, compounds that interacted with cereblon showed promising results in inducing apoptosis in multiple myeloma cells, suggesting a potential therapeutic application for this class of compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 394.43 g/mol |
| Anticancer Activity | Significant in various cell lines |
| Antibacterial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Quinazolinone-sulfonamide hybrids (e.g., compound 23) show moderate CA inhibition, with IC₅₀ values in the micromolar range. The 2,4-difluorophenyl group in the target compound may enhance CA binding compared to chlorophenyl analogues due to increased electronegativity .
- Anti-inflammatory Activity: 2-Substituted quinazolinone-acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit activity comparable to diclofenac, suggesting the N-isopropyl group in the target compound could modulate COX-2 selectivity .
Physicochemical Data
¹Calculated from molecular formula (C₂₇H₂₅F₂N₃O₃S).
²Estimated using fragment-based methods.
Key Differentiators
- Substituent Effects : The N-isopropylbenzamide group in the target compound may improve metabolic stability compared to benzenesulfonamide analogues (e.g., compound 23 ) .
- Fluorine Content: The 2,4-difluorophenyl moiety enhances membrane permeability and bioavailability relative to non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
